molecular formula C25H29N3O3 B2481382 1-(1-(4-(Tert-butyl)benzoyl)piperidin-4-yl)-3-phenylimidazolidine-2,4-dione CAS No. 2034603-94-4

1-(1-(4-(Tert-butyl)benzoyl)piperidin-4-yl)-3-phenylimidazolidine-2,4-dione

Cat. No.: B2481382
CAS No.: 2034603-94-4
M. Wt: 419.525
InChI Key: ROFAFEFGAGDFLZ-UHFFFAOYSA-N
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Description

1-(1-(4-(Tert-butyl)benzoyl)piperidin-4-yl)-3-phenylimidazolidine-2,4-dione is a complex organic compound featuring a piperidine ring, a phenyl group, and an imidazolidine-2,4-dione moiety

Preparation Methods

The synthesis of 1-(1-(4-(Tert-butyl)benzoyl)piperidin-4-yl)-3-phenylimidazolidine-2,4-dione typically involves multi-step organic reactions. One common synthetic route includes:

    Formation of the Piperidine Ring: Starting with a suitable precursor, the piperidine ring is formed through cyclization reactions.

    Introduction of the Tert-butylbenzoyl Group: The tert-butylbenzoyl group is introduced via Friedel-Crafts acylation.

    Formation of the Imidazolidine-2,4-dione Moiety: This step involves the reaction of the intermediate with urea or a similar reagent under controlled conditions to form the imidazolidine-2,4-dione structure.

Industrial production methods may involve optimization of these steps to improve yield and purity, often using catalysts and specific reaction conditions to enhance efficiency.

Chemical Reactions Analysis

1-(1-(4-(Tert-butyl)benzoyl)piperidin-4-yl)-3-phenylimidazolidine-2,4-dione undergoes various chemical reactions, including:

    Oxidation: The compound can be oxidized using reagents like potassium permanganate or chromium trioxide, leading to the formation of oxidized derivatives.

    Reduction: Reduction reactions using agents like lithium aluminum hydride can yield reduced forms of the compound.

    Substitution: Nucleophilic substitution reactions can occur at the piperidine ring or the phenyl group, depending on the conditions and reagents used.

Common reagents for these reactions include strong oxidizing agents, reducing agents, and nucleophiles. The major products formed depend on the specific reaction conditions and the nature of the substituents involved.

Scientific Research Applications

1-(1-(4-(Tert-butyl)benzoyl)piperidin-4-yl)-3-phenylimidazolidine-2,4-dione has several scientific research applications:

    Medicinal Chemistry: The compound is studied for its potential as a pharmacophore in drug design, particularly for its interactions with biological targets.

    Materials Science: Its unique structure makes it a candidate for the development of novel materials with specific properties.

    Biological Studies: Research into its biological activity includes investigations into its potential as an enzyme inhibitor or receptor modulator.

Mechanism of Action

The mechanism of action of 1-(1-(4-(Tert-butyl)benzoyl)piperidin-4-yl)-3-phenylimidazolidine-2,4-dione involves its interaction with specific molecular targets. The compound may bind to enzymes or receptors, altering their activity and leading to various biological effects. The exact pathways and targets depend on the specific application and the biological system being studied.

Comparison with Similar Compounds

Similar compounds to 1-(1-(4-(Tert-butyl)benzoyl)piperidin-4-yl)-3-phenylimidazolidine-2,4-dione include other piperidine derivatives and imidazolidine-2,4-dione compounds These compounds share structural similarities but may differ in their chemical reactivity and biological activity

Conclusion

This compound is a compound of significant interest in various scientific fields. Its complex structure and diverse reactivity make it a valuable subject for research in medicinal chemistry, materials science, and biological studies. Understanding its preparation, reactions, and applications can lead to new discoveries and advancements in these areas.

Properties

IUPAC Name

1-[1-(4-tert-butylbenzoyl)piperidin-4-yl]-3-phenylimidazolidine-2,4-dione
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C25H29N3O3/c1-25(2,3)19-11-9-18(10-12-19)23(30)26-15-13-20(14-16-26)27-17-22(29)28(24(27)31)21-7-5-4-6-8-21/h4-12,20H,13-17H2,1-3H3
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

ROFAFEFGAGDFLZ-UHFFFAOYSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CC(C)(C)C1=CC=C(C=C1)C(=O)N2CCC(CC2)N3CC(=O)N(C3=O)C4=CC=CC=C4
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C25H29N3O3
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

419.5 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

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